Cas no 2580233-21-0 (Tert-butyl 3-amino-5-iodothiophene-2-carboxylate)

Tert-butyl 3-amino-5-iodothiophene-2-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for constructing functionalized thiophene derivatives. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, while the amino and iodo substituents offer reactive handles for further functionalization via cross-coupling or nucleophilic substitution reactions. This compound is particularly useful in pharmaceutical and materials science research, where thiophene-based scaffolds are of interest. The iodine moiety enables efficient palladium-catalyzed couplings, and the amino group allows for derivatization, making it a practical building block for heterocyclic chemistry. Its well-defined reactivity profile ensures reproducibility in synthetic applications.
Tert-butyl 3-amino-5-iodothiophene-2-carboxylate structure
2580233-21-0 structure
Product name:Tert-butyl 3-amino-5-iodothiophene-2-carboxylate
CAS No:2580233-21-0
MF:C9H12INO2S
MW:325.166553497314
CID:6386510
PubChem ID:165888601

Tert-butyl 3-amino-5-iodothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-27731341
    • 2580233-21-0
    • tert-butyl 3-amino-5-iodothiophene-2-carboxylate
    • Tert-butyl 3-amino-5-iodothiophene-2-carboxylate
    • Inchi: 1S/C9H12INO2S/c1-9(2,3)13-8(12)7-5(11)4-6(10)14-7/h4H,11H2,1-3H3
    • InChI Key: OEEGNZWZAZLYBW-UHFFFAOYSA-N
    • SMILES: IC1=CC(=C(C(=O)OC(C)(C)C)S1)N

Computed Properties

  • Exact Mass: 324.96335g/mol
  • Monoisotopic Mass: 324.96335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 80.6Ų

Tert-butyl 3-amino-5-iodothiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27731341-2.5g
tert-butyl 3-amino-5-iodothiophene-2-carboxylate
2580233-21-0 95.0%
2.5g
$1260.0 2025-03-19
Enamine
EN300-27731341-5.0g
tert-butyl 3-amino-5-iodothiophene-2-carboxylate
2580233-21-0 95.0%
5.0g
$1862.0 2025-03-19
Enamine
EN300-27731341-10.0g
tert-butyl 3-amino-5-iodothiophene-2-carboxylate
2580233-21-0 95.0%
10.0g
$2762.0 2025-03-19
Enamine
EN300-27731341-0.5g
tert-butyl 3-amino-5-iodothiophene-2-carboxylate
2580233-21-0 95.0%
0.5g
$616.0 2025-03-19
Enamine
EN300-27731341-0.1g
tert-butyl 3-amino-5-iodothiophene-2-carboxylate
2580233-21-0 95.0%
0.1g
$565.0 2025-03-19
Enamine
EN300-27731341-1.0g
tert-butyl 3-amino-5-iodothiophene-2-carboxylate
2580233-21-0 95.0%
1.0g
$642.0 2025-03-19
Enamine
EN300-27731341-0.25g
tert-butyl 3-amino-5-iodothiophene-2-carboxylate
2580233-21-0 95.0%
0.25g
$591.0 2025-03-19
Enamine
EN300-27731341-0.05g
tert-butyl 3-amino-5-iodothiophene-2-carboxylate
2580233-21-0 95.0%
0.05g
$539.0 2025-03-19

Additional information on Tert-butyl 3-amino-5-iodothiophene-2-carboxylate

Tert-butyl 3-amino-5-iodothiophene-2-carboxylate (CAS No. 2580233-21-0): An Overview of a Promising Compound in Medicinal Chemistry

Tert-butyl 3-amino-5-iodothiophene-2-carboxylate (CAS No. 2580233-21-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of thioethers and is characterized by the presence of an amino group, an iodine atom, and a tert-butyl ester moiety. These functional groups endow the molecule with a range of chemical properties that make it a valuable starting material for the synthesis of more complex molecules, particularly in drug discovery and development.

The chemical structure of Tert-butyl 3-amino-5-iodothiophene-2-carboxylate is defined by its thiophene ring, which is a five-membered heterocyclic compound containing one sulfur atom. The presence of the thiophene ring imparts aromatic character to the molecule, contributing to its stability and reactivity. The amino group at the 3-position and the iodine atom at the 5-position are key functionalities that can be readily modified through various chemical reactions, making this compound a valuable intermediate in synthetic chemistry.

One of the most significant applications of Tert-butyl 3-amino-5-iodothiophene-2-carboxylate is in the development of novel therapeutic agents. Recent studies have shown that compounds derived from this scaffold exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent inhibition against specific kinases involved in cancer progression, suggesting its potential as a lead compound for cancer therapy.

In addition to its therapeutic potential, Tert-butyl 3-amino-5-iodothiophene-2-carboxylate has also been explored for its use in materials science. The thiophene ring and the iodine atom contribute to the electronic properties of the molecule, making it suitable for applications in organic electronics and photovoltaic devices. Research in this area has focused on developing new materials with enhanced conductivity and stability, which could have significant implications for renewable energy technologies.

The synthesis of Tert-butyl 3-amino-5-iodothiophene-2-carboxylate typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 5-bromo-3-thiophenecarboxylic acid with tert-butyl alcohol to form the tert-butyl ester, followed by sequential substitution reactions to introduce the amino and iodine groups. Advances in catalytic methods and green chemistry have led to more efficient and environmentally friendly synthetic strategies, reducing both cost and environmental impact.

The physical properties of Tert-butyl 3-amino-5-iodothiophene-2-carboxylate are also noteworthy. It is a solid at room temperature with a melting point typically ranging from 100°C to 150°C, depending on purity and crystallinity. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and biological assays.

In terms of safety and handling, while Tert-butyl 3-amino-5-iodothiophene-2-carboxylate is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Standard laboratory safety protocols should be followed when working with this compound to ensure safe handling and storage.

Recent advancements in computational chemistry have also contributed to our understanding of the properties and behavior of Tert-butyl 3-amino-5-iodothiophene-2-carboxylate. Molecular modeling studies have provided insights into its conformational flexibility and electronic structure, which are crucial for predicting its reactivity and biological activity. These computational tools have become indispensable in guiding experimental design and optimizing synthetic routes.

In conclusion, Tert-butyl 3-amino-5-iodothiophene-2-carboxylate (CAS No. 2580233-21-0) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups makes it a valuable intermediate for synthesizing complex molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.

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